1,4,6,7,10,11,13-Heptazatricyclo[7.4.0.03,7]trideca-3,5,8,10,12-pentaene
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Overview
Description
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine is a heterocyclic compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes triazole, pyrazine, and tetrazine moieties, making it a versatile scaffold for the development of new materials and pharmaceuticals.
Preparation Methods
The synthesis of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine typically involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthetic routes often include cyclization reactions under specific conditions to form the desired fused ring system. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups that enhance the compound’s properties for specific applications .
Scientific Research Applications
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of new materials with unique electronic and optical properties . In biology and medicine, derivatives of this compound have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases . The compound’s ability to form stable complexes with metal ions also makes it useful in industrial applications, such as catalysis and materials science .
Mechanism of Action
The mechanism of action of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. For example, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired biological outcomes .
Comparison with Similar Compounds
6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine can be compared to other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share similar fused ring systems but differ in the specific arrangement and types of rings involved. The uniqueness of 6H-[1,2,4]Triazolo[1’,5’:4,5]pyrazino[1,2-b][1,2,4,5]tetrazine lies in its combination of triazole, pyrazine, and tetrazine rings, which confer distinct electronic and steric properties that can be exploited for various applications .
Properties
CAS No. |
117875-44-2 |
---|---|
Molecular Formula |
C6H5N7 |
Molecular Weight |
175.155 |
IUPAC Name |
6H-[1,2,4]triazolo[2,3]pyrazino[4,6-c][1,2,4,5]tetrazine |
InChI |
InChI=1S/C6H5N7/c1-5-7-3-9-12(5)2-6-11-8-4-10-13(1)6/h2-4H,1H2 |
InChI Key |
FXJMXBFVKRXLLA-UHFFFAOYSA-N |
SMILES |
C1C2=NC=NN2C=C3N1N=CN=N3 |
Origin of Product |
United States |
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